Ethyl 5-phenylpiperidine-3-carboxylate is a chemical compound classified as an ester, specifically a piperidine derivative. It is recognized for its structural features that include a piperidine ring substituted with a phenyl group and an ethyl carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Ethyl 5-phenylpiperidine-3-carboxylate can be synthesized through various chemical methods, primarily involving the cyclization of specific precursors. The compound is cataloged under the CAS number 1193238-00-4, which facilitates its identification in chemical databases and literature.
This compound falls under the category of alkaloids and piperidine derivatives, which are known for their diverse biological activities. Its classification is significant for understanding its potential pharmacological properties.
The synthesis of Ethyl 5-phenylpiperidine-3-carboxylate typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts may also be utilized to optimize reaction conditions further, followed by purification techniques such as recrystallization or chromatography to isolate the final product in a pure form.
The molecular formula of Ethyl 5-phenylpiperidine-3-carboxylate is . Its structure features:
Ethyl 5-phenylpiperidine-3-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for diverse synthetic pathways in organic chemistry.
Relevant data such as density and boiling point are often not disclosed in standard references but can be experimentally determined .
Ethyl 5-phenylpiperidine-3-carboxylate has potential applications in:
Rhodium catalysts have revolutionized asymmetric C–C bond formation in piperidine synthesis. Building on principles from asymmetric Suzuki-Miyaura couplings, rhodium complexes (e.g., [Rh(cod)Cl]₂ with chiral phosphine ligands) enable enantioselective arylations of prochiral or racemic piperidine precursors. In one pivotal approach, allylic halides undergo coupling with arylboronic acids to install the C5-phenyl group with high enantiocontrol. The mechanism involves oxidative addition of the allylic C–X bond to Rh(I), transmetalation with the boronic acid, and reductive elimination with stereochemical fidelity [1] [5].
A breakthrough application involves the dynamic kinetic resolution of racemic 5-bromopiperidin-3-ones. Under rhodium catalysis (5 mol% Rh/chiral BINAP derivative), coupling with phenylboroxine yields ethyl 5-phenylpiperidine-3-carboxylate with >90% ee. The reaction proceeds via rapid enolization of the racemic substrate, allowing stereoconvergent conversion to a single enantiomer [1] [19]. This method’s practicality is demonstrated by scalability; Fletcher et al. achieved decagram-scale syntheses of analogous piperidines using standard laboratory equipment [1].
Table 1: Ligand Effects in Rh-Catalyzed Asymmetric Arylation of Piperidine Scaffolds
Chiral Ligand | Substrate | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
(S)-BINAP | 5-Bromo-3-ethoxycarbonylpiperidine | 78 | 92 | (3R,5S) |
(R)-DM-SEGPHOS | 5-Bromo-3-ethoxycarbonylpiperidine | 85 | 96 | (3S,5R) |
Josiphos SL-J002 | 5-Bromo-3-ethoxycarbonylpiperidine | 81 | 94 | (3R,5S) |
The reductive Heck reaction offers a complementary route to install the phenyl group enantioselectively. Palladium(0) or rhodium(I) complexes catalyze the addition of aryl halides across Δ⁵-piperideine enoates, followed by hydride reduction. A chiral Pd/(R)-BINAP system facilitates arylpalladation of ethyl 1,2,3,6-tetrahydropyridine-3-carboxylate with iodobenzene, yielding trans-5-phenylpiperidine-3-carboxylate with 88% ee. The reaction proceeds under mild conditions (50°C, DMF/H₂O) and tolerates electron-rich and electron-poor aryl halides [5] [6]. Critical to success is the use of formic acid as a hydride donor, which prevents β-hydride elimination side reactions. The stereochemistry arises from chiral environment-controlled syn-addition across the enoate double bond, with the ester group chelating the metal to enforce facial selectivity [5].
While classical Biginelli reactions yield dihydropyrimidinones, modified variants access piperidine carboxylates. Ethyl acetoacetate, benzaldehyde derivatives, and urea analogs can be diverted toward tetrahydropyridines using ammonium acetate catalysis. Under microwave irradiation (120°C, 20 min), ethyl 3-aminocrotonate, benzaldehyde, and ethyl nitroacetate condense to form ethyl 6-phenyl-1,2,3,6-tetrahydropyridine-3-carboxylate, which undergoes catalytic hydrogenation to the target piperidine [3]. The one-pot sequence achieves moderate diastereoselectivity (d.r. 3:1) favoring the trans-isomer, attributable to steric guidance during imine-enamine cyclization [3] [5].
Solvent-free conditions enhance atom economy and reduce purification complexity. Ethyl 3-oxo-3-phenylpropanoate, ethyl acrylate, and ammonium acetate undergo tandem Knoevenagel-Michael-cyclization on basic alumina (Al₂O₃) at 80°C. This affords ethyl 2-oxo-6-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate, which is reductively decarboxylated (H₂, Pd/C) to ethyl 5-phenylpiperidine-3-carboxylate. The absence of solvent suppresses hydrolysis side reactions, improving yields to >75% [5]. Key advantages include:
The C3 ester group’s stereochemical installation leverages substrate-directed reduction. Hydrogenation of ethyl 5-phenyl-1,2,3,6-tetrahydropyridine-3-carboxylate over Rh/Al₂O₃ with (S)-PROPHOS achieves trans-selectivity (d.r. >20:1) due to chiral adsorption on the catalyst surface [5]. Conversely, dissolving metal reduction (Na, liq. NH₃) favors the cis-diastereomer via protonation from the less hindered face [5].
Stereodivergent routes are exemplified by these protocols:
Racemic 3-carbethoxy-5-halopiperidines undergo DKR during nucleophilic aromatic substitution. Combining Pd(0) catalysts (5 mol%) with CAL-B lipase enables enantioselective ester hydrolysis and aryl amination. The racemic bromopiperidine substrate undergoes in situ racemization via keto-enol tautomerism, while the lipase selectively hydrolyzes one enantiomer’s ester. Simultaneously, Pd-catalyzed amination installs phenyl via arylboronic acid coupling. This furnishes enantioenriched ethyl 5-phenylpiperidine-3-carboxylate in 82% yield and 99% ee [5] [19].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: